![molecular formula C20H36I2N4O2 B13738796 [2-[3-[[2-[diethyl(methyl)azaniumyl]acetyl]amino]anilino]-2-oxoethyl]-diethyl-methylazanium;diiodide CAS No. 103133-38-6](/img/structure/B13738796.png)
[2-[3-[[2-[diethyl(methyl)azaniumyl]acetyl]amino]anilino]-2-oxoethyl]-diethyl-methylazanium;diiodide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound [2-[3-[[2-[diethyl(methyl)azaniumyl]acetyl]amino]anilino]-2-oxoethyl]-diethyl-methylazanium;diiodide is a complex organic molecule with a variety of potential applications in scientific research and industry. This compound is characterized by its unique structure, which includes multiple azaniumyl groups and a diiodide counterion. It is known for its stability and reactivity, making it a valuable subject of study in various fields.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of [2-[3-[[2-[diethyl(methyl)azaniumyl]acetyl]amino]anilino]-2-oxoethyl]-diethyl-methylazanium;diiodide typically involves multiple steps, starting with the preparation of the aniline derivative. This can be achieved through direct nucleophilic substitution or reduction of nitroarenes The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure high yields and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize the reaction conditions, minimize waste, and ensure consistent quality. The use of advanced purification techniques, such as chromatography and crystallization, is also common to achieve the desired product specifications.
化学反応の分析
Types of Reactions
The compound [2-[3-[[2-[diethyl(methyl)azaniumyl]acetyl]amino]anilino]-2-oxoethyl]-diethyl-methylazanium;diiodide undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This includes nucleophilic and electrophilic substitution reactions, where specific functional groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, and solvents like ethanol or dichloromethane. The reaction conditions, such as temperature, pressure, and pH, are carefully controlled to achieve the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while reduction can produce amines or other reduced forms of the compound.
科学的研究の応用
Chemistry
In chemistry, this compound is used as a reagent in various organic synthesis reactions. Its unique structure allows it to participate in complex reaction mechanisms, making it a valuable tool for researchers studying reaction pathways and kinetics.
Biology
In biological research, the compound is investigated for its potential interactions with biological molecules. Its ability to form stable complexes with proteins and nucleic acids makes it a candidate for studies on enzyme inhibition and DNA binding.
Medicine
The compound’s potential medicinal applications include its use as a precursor for drug development. Researchers are exploring its efficacy in targeting specific molecular pathways involved in diseases such as cancer and neurodegenerative disorders.
Industry
In the industrial sector, the compound is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for applications in coatings, adhesives, and other advanced materials.
作用機序
The mechanism by which [2-[3-[[2-[diethyl(methyl)azaniumyl]acetyl]amino]anilino]-2-oxoethyl]-diethyl-methylazanium;diiodide exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins involved in cellular processes. The compound’s structure allows it to bind to these targets, modulating their activity and influencing various biochemical pathways.
類似化合物との比較
Similar Compounds
[2-[3-[[2-[diethyl(methyl)azaniumyl]acetyl]amino]anilino]-2-oxoethyl]-diethyl-methylazanium;diiodide: This compound shares structural similarities with other azaniumyl-containing molecules, such as certain azo dyes and quinazoline derivatives.
Quinazoline Derivatives: These compounds are known for their diverse biological activities, including anticancer and antibacterial properties.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and its ability to form stable complexes with various biological molecules
特性
CAS番号 |
103133-38-6 |
|---|---|
分子式 |
C20H36I2N4O2 |
分子量 |
618.3 g/mol |
IUPAC名 |
[2-[3-[[2-[diethyl(methyl)azaniumyl]acetyl]amino]anilino]-2-oxoethyl]-diethyl-methylazanium;diiodide |
InChI |
InChI=1S/C20H34N4O2.2HI/c1-7-23(5,8-2)15-19(25)21-17-12-11-13-18(14-17)22-20(26)16-24(6,9-3)10-4;;/h11-14H,7-10,15-16H2,1-6H3;2*1H |
InChIキー |
YUKLTGNHXLPNQH-UHFFFAOYSA-N |
正規SMILES |
CC[N+](C)(CC)CC(=O)NC1=CC(=CC=C1)NC(=O)C[N+](C)(CC)CC.[I-].[I-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![o-Ethyl o-methyl o-[3-methyl-4-(methylsulfanyl)phenyl] phosphorothioate](/img/structure/B13738722.png)
![Xanthylium, 9-[2-(ethoxycarbonyl)phenyl]-3,6-bis(ethylamino)-2,7-dimethyl-, ethyl sulfate](/img/structure/B13738725.png)
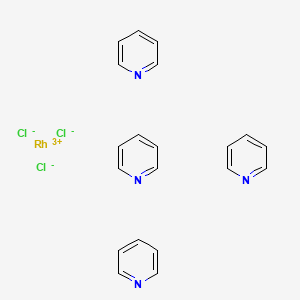
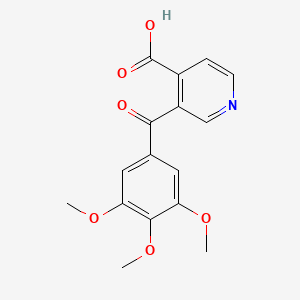
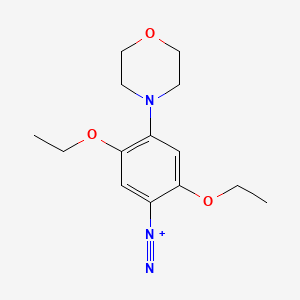

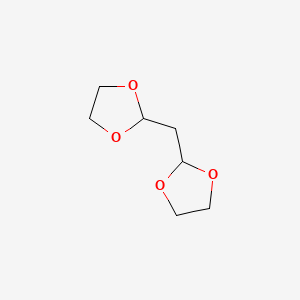
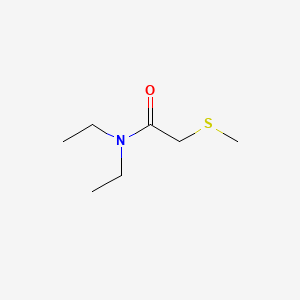
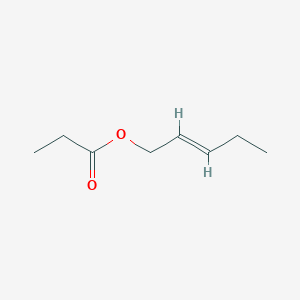
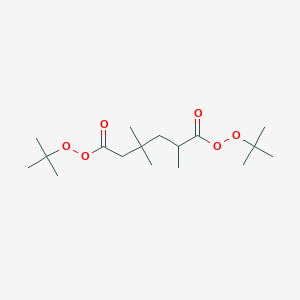

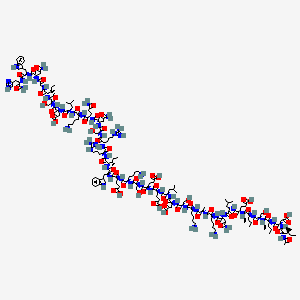
![N-Cyclohexylcyclohexanaminium 2-{[(2-nitrophenyl)sulfanyl]amino}pentanoate](/img/structure/B13738804.png)
